molecular formula C16H18ClNO2 B250402 ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate

ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate

Cat. No.: B250402
M. Wt: 291.77 g/mol
InChI Key: JNBOCINZSVUYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.

Mechanism of Action

The mechanism of action of ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate is not fully understood, but it is thought to involve modulation of various neurotransmitter systems. This compound has been shown to have agonist activity at the dopamine D1 receptor, which may contribute to its effects on motivation and reward. Additionally, it has been shown to have antagonist activity at the serotonin 5-HT1A receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects that make it a valuable tool for researchers. This compound has been shown to have anxiolytic effects in animal models, suggesting that it may be useful for the treatment of anxiety disorders in humans. Additionally, it has been shown to have effects on motivation and reward, making it a potential tool for the study of addiction and related disorders.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate in lab experiments is its broad activity profile. This compound has activity at a number of different receptors, making it a valuable tool for researchers interested in studying these receptors and their associated signaling pathways. Additionally, this compound has been shown to have anxiolytic effects, making it a potential tool for the study of anxiety disorders and related conditions.
One limitation of using this compound in lab experiments is its complex synthesis method. This compound is difficult and time-consuming to synthesize, which may limit its availability to researchers. Additionally, the broad activity profile of this compound may make it difficult to isolate specific effects on individual receptors or signaling pathways.

Future Directions

There are many potential future directions for research on ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate. One potential area of focus is the development of more efficient synthesis methods, which could increase the availability of this compound to researchers. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different neurotransmitter systems. Finally, this compound may have potential applications in the treatment of anxiety disorders and related conditions, and further research is needed to explore these possibilities.

Synthesis Methods

The synthesis of ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate is a complex process that involves several steps. One common method involves the reaction of 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction produces the desired ethyl ester of the carboxylic acid.

Scientific Research Applications

Ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate has been used extensively in scientific research as a tool to study a variety of processes. This compound has been shown to have activity at a number of different receptors, including the dopamine D1 receptor, the serotonin 5-HT1A receptor, and the sigma-1 receptor. This broad activity profile makes it a valuable tool for researchers interested in studying these receptors and their associated signaling pathways.

Properties

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate

InChI

InChI=1S/C16H18ClNO2/c1-3-20-16(19)15-11-6-4-5-10(11)12-7-8-13(17)9(2)14(12)18-15/h4-5,7-8,10-11,15,18H,3,6H2,1-2H3

InChI Key

JNBOCINZSVUYDA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C2CC=CC2C3=C(N1)C(=C(C=C3)Cl)C

Canonical SMILES

CCOC(=O)C1C2CC=CC2C3=C(N1)C(=C(C=C3)Cl)C

Origin of Product

United States

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